Cas no 2247103-20-2 (rac-methyl (1R,2R,4R,5R)-5-aminobicyclo[2.2.1]heptane-2-carboxylate)

Technical Introduction: rac-Methyl (1R,2R,4R,5R)-5-aminobicyclo[2.2.1]heptane-2-carboxylate is a chiral bicyclic compound featuring a rigid norbornane scaffold with an amino and ester functional group. Its stereochemically defined structure makes it valuable as a building block in asymmetric synthesis, particularly for pharmaceuticals and agrochemicals. The compound’s bicyclic framework enhances conformational stability, while the amino and ester groups offer versatile reactivity for further derivatization. Its high purity and well-defined stereochemistry ensure reproducibility in research and industrial applications. This intermediate is particularly useful in the development of bioactive molecules, where precise spatial orientation is critical for activity. Suitable for use under controlled conditions, it requires handling in accordance with standard safety protocols.
rac-methyl (1R,2R,4R,5R)-5-aminobicyclo[2.2.1]heptane-2-carboxylate structure
2247103-20-2 structure
Product name:rac-methyl (1R,2R,4R,5R)-5-aminobicyclo[2.2.1]heptane-2-carboxylate
CAS No:2247103-20-2
MF:C9H15NO2
MW:169.220902681351
CID:6341625
PubChem ID:138040720

rac-methyl (1R,2R,4R,5R)-5-aminobicyclo[2.2.1]heptane-2-carboxylate Chemical and Physical Properties

Names and Identifiers

    • EN300-6494670
    • rac-methyl (1R,2R,4R,5R)-5-aminobicyclo[2.2.1]heptane-2-carboxylate
    • 2247103-20-2
    • Inchi: 1S/C9H15NO2/c1-12-9(11)7-3-6-2-5(7)4-8(6)10/h5-8H,2-4,10H2,1H3/t5-,6-,7-,8-/m1/s1
    • InChI Key: IPYKMJIBZWHPPH-WCTZXXKLSA-N
    • SMILES: O(C)C([C@@H]1C[C@@H]2[C@@H](C[C@H]1C2)N)=O

Computed Properties

  • Exact Mass: 169.110278721g/mol
  • Monoisotopic Mass: 169.110278721g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 205
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 4
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.3
  • Topological Polar Surface Area: 52.3Ų

rac-methyl (1R,2R,4R,5R)-5-aminobicyclo[2.2.1]heptane-2-carboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-6494670-10.0g
rac-methyl (1R,2R,4R,5R)-5-aminobicyclo[2.2.1]heptane-2-carboxylate
2247103-20-2 95.0%
10.0g
$4176.0 2025-03-14
Enamine
EN300-6494670-0.25g
rac-methyl (1R,2R,4R,5R)-5-aminobicyclo[2.2.1]heptane-2-carboxylate
2247103-20-2 95.0%
0.25g
$893.0 2025-03-14
Enamine
EN300-6494670-0.5g
rac-methyl (1R,2R,4R,5R)-5-aminobicyclo[2.2.1]heptane-2-carboxylate
2247103-20-2 95.0%
0.5g
$933.0 2025-03-14
Enamine
EN300-6494670-2.5g
rac-methyl (1R,2R,4R,5R)-5-aminobicyclo[2.2.1]heptane-2-carboxylate
2247103-20-2 95.0%
2.5g
$1903.0 2025-03-14
Enamine
EN300-6494670-0.05g
rac-methyl (1R,2R,4R,5R)-5-aminobicyclo[2.2.1]heptane-2-carboxylate
2247103-20-2 95.0%
0.05g
$816.0 2025-03-14
Enamine
EN300-6494670-5.0g
rac-methyl (1R,2R,4R,5R)-5-aminobicyclo[2.2.1]heptane-2-carboxylate
2247103-20-2 95.0%
5.0g
$2816.0 2025-03-14
Enamine
EN300-6494670-1.0g
rac-methyl (1R,2R,4R,5R)-5-aminobicyclo[2.2.1]heptane-2-carboxylate
2247103-20-2 95.0%
1.0g
$971.0 2025-03-14
Enamine
EN300-6494670-0.1g
rac-methyl (1R,2R,4R,5R)-5-aminobicyclo[2.2.1]heptane-2-carboxylate
2247103-20-2 95.0%
0.1g
$855.0 2025-03-14

rac-methyl (1R,2R,4R,5R)-5-aminobicyclo[2.2.1]heptane-2-carboxylate Related Literature

Additional information on rac-methyl (1R,2R,4R,5R)-5-aminobicyclo[2.2.1]heptane-2-carboxylate

Comprehensive Overview of rac-methyl (1R,2R,4R,5R)-5-aminobicyclo[2.2.1]heptane-2-carboxylate (CAS No. 2247103-20-2)

The compound rac-methyl (1R,2R,4R,5R)-5-aminobicyclo[2.2.1]heptane-2-carboxylate, identified by its CAS number 2247103-20-2, is a chiral bicyclic derivative with significant potential in pharmaceutical and chemical research. Its unique structural framework, featuring a bicyclo[2.2.1]heptane core, makes it a valuable intermediate for synthesizing bioactive molecules. Researchers are increasingly interested in this compound due to its stereochemical complexity and potential applications in drug discovery, particularly in targeting neurological and metabolic disorders.

One of the most searched questions related to this compound is: "What are the synthetic routes for rac-methyl (1R,2R,4R,5R)-5-aminobicyclo[2.2.1]heptane-2-carboxylate?" The synthesis typically involves asymmetric catalysis or resolution techniques to achieve the desired stereochemistry. Recent advancements in enantioselective synthesis have improved the efficiency of producing this compound, making it more accessible for preclinical studies. Its methyl ester functionality further enhances its solubility, a critical factor in formulation development.

In the context of current trends, the demand for chiral building blocks like this compound has surged, driven by the pharmaceutical industry's focus on precision medicine. The bicyclo[2.2.1]heptane scaffold is particularly notable for its rigidity, which can improve binding affinity in drug-receptor interactions. This aligns with the growing interest in structure-activity relationship (SAR) studies, a frequently searched topic among medicinal chemists.

Another hot topic is the compound's potential role in central nervous system (CNS) drug development. The 5-amino group in its structure suggests possible interactions with neurotransmitter systems, sparking investigations into its utility for treating conditions like Parkinson's disease or depression. Such applications are often explored in combination with computational chemistry tools, another high-traffic keyword in scientific databases.

From a regulatory perspective, the compound's CAS number 2247103-20-2 ensures traceability in global chemical inventories, a requirement emphasized in recent REACH and FDA compliance discussions. Its non-hazardous classification under standard safety protocols further supports its adoption in research settings. This is particularly relevant given the increasing scrutiny on green chemistry practices, a trending search term in 2024.

Analytical characterization of this compound often involves HPLC chiral separation and NMR spectroscopy, techniques frequently queried by quality control specialists. The methyl carboxylate moiety also allows for derivatization, enabling researchers to explore its utility in prodrug design—a niche but growing area of interest.

In summary, rac-methyl (1R,2R,4R,5R)-5-aminobicyclo[2.2.1]heptane-2-carboxylate represents a versatile chiral scaffold with multifaceted applications. Its alignment with contemporary research priorities—such as enantiopure synthesis, CNS-targeted therapeutics, and sustainable chemistry—ensures its continued relevance in scientific literature and industrial pipelines.

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